4-(Bromomethyl)-2,6-di-tert-butylpyridine
CAS No.: 81142-32-7
Cat. No.: VC2051107
Molecular Formula: C14H22BrN
Molecular Weight: 284.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81142-32-7 |
|---|---|
| Molecular Formula | C14H22BrN |
| Molecular Weight | 284.23 g/mol |
| IUPAC Name | 4-(bromomethyl)-2,6-ditert-butylpyridine |
| Standard InChI | InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 |
| Standard InChI Key | KRGQGAXLBUQGQP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr |
Introduction
Identification and Structural Properties
Chemical Identification
4-(Bromomethyl)-2,6-di-tert-butylpyridine is uniquely identified through several standardized chemical identifiers, as presented in Table 1.
Table 1: Chemical Identification Parameters of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
| Parameter | Identification |
|---|---|
| CAS Number | 81142-32-7 |
| Molecular Formula | C₁₄H₂₂BrN |
| Molecular Weight | 284.23 g/mol |
| InChI | InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 |
| InChIKey | KRGQGAXLBUQGQP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr |
| DSSTox Substance ID | DTXSID30513259 |
| HS Code | 2933399090 |
The compound is also known by several synonyms including 4-(bromomethyl)-2,6-ditert-butylpyridine, 4-(Bromomethyl)-2,6-di(tert-butyl)pyridine, and 4-bromomethyl-2,6-di-t-butylpyridine .
Structural Characteristics
The molecular structure of 4-(Bromomethyl)-2,6-di-tert-butylpyridine consists of a pyridine ring with three key substituents: a bromomethyl group at the para position (C-4) and two tert-butyl groups at the ortho positions (C-2 and C-6). This arrangement creates a molecule with distinctive steric and electronic properties .
The presence of the bulky tert-butyl groups flanking the pyridine nitrogen provides steric protection, while the bromomethyl group serves as a reactive site for synthetic transformations. This structural feature makes the compound particularly useful as a synthetic intermediate.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-(Bromomethyl)-2,6-di-tert-butylpyridine are crucial for understanding its behavior in various applications and reactions. Table 2 summarizes these properties.
Table 2: Physical Properties of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
The compound exhibits properties typical of halogenated pyridine derivatives, with a relatively high boiling point indicative of its molecular weight and structure. The density value suggests it is denser than water, which is common for brominated organic compounds .
Chemical Properties and Reactivity
The chemical reactivity of 4-(Bromomethyl)-2,6-di-tert-butylpyridine is largely governed by three structural features: the pyridine nitrogen, the bromomethyl group, and the tert-butyl substituents.
Synthesis Methods
Common Synthesis Approach
The synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine typically involves the selective bromination of 2,6-di-tert-butylpyridine. This process generally follows established protocols for benzylic bromination.
The most common method employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination. Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) may be employed to facilitate the radical bromination process.
Reaction Conditions and Considerations
Successful synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine requires careful control of reaction conditions. The following factors are critical for optimizing yield and purity:
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Temperature control: The reaction typically proceeds under reflux conditions to ensure sufficient energy for radical formation and propagation.
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Light: As a radical process, the reaction may be photosensitive, with light potentially initiating or accelerating the radical chain reaction.
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Solvent selection: Chlorinated solvents like carbon tetrachloride or chloroform are commonly used due to their inertness toward radicals and ability to dissolve both the starting material and NBS.
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Reaction time: Extended reaction times may be necessary to achieve complete conversion, especially given the steric hindrance from the tert-butyl groups.
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Purification: The product is typically purified through column chromatography or recrystallization to remove unreacted starting materials and succinimide byproducts.
Applications
Role in Organic Synthesis
| Hazard Type | Classification | GHS Code |
|---|---|---|
| Signal Word | Warning | - |
| Skin Sensitization | May cause an allergic skin reaction | H317 |
| Eye Irritation | Causes serious eye irritation | H319 |
| GHS Pictogram | Exclamation Mark (GHS07) | - |
Precautionary measures include wearing protective gloves, clothing, and eye/face protection (P280). In case of eye contact, rinsing cautiously with water for several minutes and removing contact lenses if present is recommended (P305+P351+P338) .
Comparison with Similar Compounds
4-(Bromomethyl)-2,6-di-tert-butylpyridine shares structural similarities with several other compounds, but its unique combination of features distinguishes it in terms of reactivity and applications. Table 4 presents a comparison with structurally related compounds.
Table 4: Comparison of 4-(Bromomethyl)-2,6-di-tert-butylpyridine with Related Compounds
| Compound | Structural Features | Distinctive Properties | Typical Applications |
|---|---|---|---|
| 4-(Bromomethyl)-2,6-di-tert-butylpyridine | Pyridine ring with bromomethyl at C-4 and tert-butyl groups at C-2 and C-6 | Reactive bromomethyl group with steric protection from tert-butyl groups | Pharmaceutical synthesis, ligand preparation |
| 4-Bromo-2,6-di-tert-butylphenol | Phenol ring with bromine at C-4 and tert-butyl groups at C-2 and C-6 | Phenolic OH group provides different reactivity compared to pyridine | Antioxidant applications, polymer chemistry |
| 2,6-Di-tert-butylpyridine | Pyridine ring with tert-butyl groups at C-2 and C-6 | Lacks reactive bromomethyl group, serves primarily as a hindered base | Used as a proton sponge in organic reactions |
The distinctive combination of the reactive bromomethyl group and the sterically hindering tert-butyl substituents in 4-(Bromomethyl)-2,6-di-tert-butylpyridine provides a unique reactivity profile advantageous for specific synthetic applications .
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